molecular formula C47H64N4O12 B610483 Rifapentine CAS No. 61379-65-5

Rifapentine

Cat. No. B610483
CAS RN: 61379-65-5
M. Wt: 877.04
InChI Key: WDZCUPBHRAEYDL-GZAUEHORSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rifapentine is an antibiotic used in combination with other medicines to treat active or inactive (latent) tuberculosis . It is also used to keep inactive (latent) TB from becoming active in adults and children who are at least 2 years old . It works by inhibiting DNA-dependent RNA polymerase activity in susceptible cells .


Molecular Structure Analysis

The crystal structure and molecular arrangement of Rifapentine have been determined using X-ray diffraction (XRD) method . It crystallizes in the monoclinic system with a space group P21 .


Physical And Chemical Properties Analysis

Rifapentine has been characterized through various techniques such as FTIR, NMR, XRD, MASS, UV VISIBLE . It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) .

Scientific Research Applications

  • TB Treatment and Pharmacokinetics : Rifapentine shows promise in shortening TB treatment duration. Its pharmacokinetics, including absorption, bioavailability, and clearance, have been studied, indicating a decrease in bioavailability with increased dosing and a dose-independent linear increase in clearance over time (Savic et al., 2014).

  • HIV Patients : The pharmacokinetics of Rifapentine in HIV-infected patients were studied, revealing that Rifapentine was well tolerated in this group, suggesting no dosage adjustments may be required for TB treatment in HIV-infected patients (Keung et al., 1999).

  • Dosage and Administration : Clinical data support the intermittent use of Rifapentine with isoniazid during the continuation phase of TB treatment. However, it is not recommended for certain populations, including HIV-infected patients, children under 12, pregnant or lactating women, or individuals with culture-negative or extrapulmonary tuberculosis (Munsiff et al., 2006).

  • Genetic Polymorphism and HIV Infection Impact : A study found that Arylacetamide Deacetylase (AADAC) gene polymorphism and HIV infection affect the exposure of Rifapentine, with HIV-infected patients having a lower bioavailability (Francis et al., 2019).

  • Use in Latent TB : Rifapentine has been evaluated for its efficacy in preventive therapy against latent tuberculosis in mouse models, showing its potential effectiveness in humans with latent TB infection (Miyazaki et al., 1999).

  • Activity Against Toxoplasma Gondii : The in vitro and in vivo activities of Rifapentine against Toxoplasma gondii were explored, indicating its potential as a useful drug for the treatment of toxoplasmosis, particularly in immunocompromised individuals (Araújo et al., 1996).

  • Optimal Dosage for Pulmonary TB : Research on the optimal dose of Rifapentine for pulmonary tuberculosis suggests that maximal treatment efficacy is likely achieved with 1,200 mg daily (Savic et al., 2017).

  • Use in Children : The pharmacokinetics of Rifapentine in children have been characterized, highlighting its potential therapeutic advantages over existing rifamycins for treating pulmonary infections caused by M. tuberculosis in this demographic (Blake et al., 2005).

Safety And Hazards

Rifapentine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

There are ongoing studies and research on Rifapentine, focusing on its clinical effects, pharmacokinetics, and potential new applications .

properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H64N4O12/c1-24-13-12-14-25(2)46(59)49-37-32(23-48-51-20-18-50(19-21-51)31-15-10-11-16-31)41(56)34-35(42(37)57)40(55)29(6)44-36(34)45(58)47(8,63-44)61-22-17-33(60-9)26(3)43(62-30(7)52)28(5)39(54)27(4)38(24)53/h12-14,17,22-24,26-28,31,33,38-39,43,53-57H,10-11,15-16,18-21H2,1-9H3,(H,49,59)/b13-12+,22-17+,25-14-,48-23+/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZCUPBHRAEYDL-GZAUEHORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C6CCCC6)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H64N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041115
Record name Rifapentine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

877.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rifapentine has shown higher bacteriostatic and bactericidal activities especially against intracellular bacteria growing in human monocyte-derived macrophages. Rifapentine inhibits DNA-dependent RNA polymerase in susceptible strains of M. tuberculosis. Rifapentine acts via the inhibition of DNA-dependent RNA polymerase, leading to a suppression of RNA synthesis and cell death.
Record name Rifapentine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01201
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rifapentine

CAS RN

61379-65-5
Record name Rifapentine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061379655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rifapentine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01201
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rifapentine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rifapentine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.021
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIFAPENTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJM390A33U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
B Jarvis, HM Lamb - Drugs, 1998 - Springer
… in rifapentine recipients during follow-up. The excess relapses in the rifapentine group ap… (the major metabolite of rifapentine) did not enhance the activity of rifapentine in this model. …
Number of citations: 76 link.springer.com
ME Temple, MC Nahata - Journal of Pharmacy Technology, 2000 - journals.sagepub.com
… accepted doses, rifapentine was slightly less effective than rifampin. The most significant drug interaction with rifapentine involves indinavir. Adverse events of rifapentine may occur less …
Number of citations: 68 journals.sagepub.com
SS Munsiff, C Kambili, SD Ahuja - Clinical infectious diseases, 2006 - academic.oup.com
… Because administration of rifapentine is new for many physicians, a review is in order. We … of rifapentine, suggest an algorithm for it use, and discuss future prospects for rifapentine. …
Number of citations: 75 academic.oup.com
O Alfarisi, WA Alghamdi, MH Al-Shaer… - Expert Review of …, 2017 - Taylor & Francis
… The current rifamycins used in the treatment of tuberculosis (TB) include rifampin, rifapentine… of this article is on rifampin and rifapentine for the treatment of latent tuberculosis infection (…
Number of citations: 49 www.tandfonline.com
N Rastogi, KS Goh, M Berchel… - Journal of Antimicrobial …, 2000 - academic.oup.com
… ; however, rifapentine was somewhat more … rifapentine and 25-O-desacetylrifapentine, although the MICs of rifabutin in this case were somewhat lower than the MICs of rifapentine…
Number of citations: 67 academic.oup.com
XF Gao, J Li, ZW Yang, YP Li - The International journal of …, 2009 - ingentaconnect.com
OBJECTIVE: To evaluate the efficacy and safety of rifapentine (RPT) vs. rifampicin (RMP) for the treatment of pulmonary tuberculosis (PTB).DESIGN: Systematic review of randomised …
Number of citations: 31 www.ingentaconnect.com
SE Dorman, P Nahid, EV Kurbatova… - … England Journal of …, 2021 - Mass Medical Soc
… from 13 countries, we compared two 4-month rifapentine-based regimens with a standard 6-month … was replaced with rifapentine; in the other, rifampin was replaced with rifapentine and …
Number of citations: 293 www.nejm.org
ME Villarino, NA Scott, SE Weis, M Weiner… - JAMA …, 2015 - jamanetwork.com
… perform rifapentine pharmacokinetics … rifapentine for this study and has donated more than $2.5 million to the CDC Foundation to supplement available US federal funding for rifapentine …
Number of citations: 221 jamanetwork.com
A Jindani, TS Harrison, AJ Nunn… - … England Journal of …, 2014 - Mass Medical Soc
… , followed by 4 months of moxifloxacin and rifapentine (1200 mg) administered weekly. … rifapentine absorption is improved when administered with a meal, 12 each dose of rifapentine …
Number of citations: 476 www.nejm.org
JD Marshall, S Abdel-Rahman, K Johnson… - The Pediatric …, 1999 - journals.lww.com
… of rifapentine and 25-desacetyl rifapentine has not been … of rifapentine and its active metabolite, 25-desacetyl rifapentine, in adolescents who received a single oral dose of rifapentine. …
Number of citations: 16 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.